molecular formula C18H22N4O3 B3018455 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 1797252-55-1

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No. B3018455
CAS RN: 1797252-55-1
M. Wt: 342.399
InChI Key: AHDFMAQAOATQJZ-UHFFFAOYSA-N
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Description

The compound N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide is a novel molecule that falls within the class of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. These compounds are of interest due to their potential applications in various fields of chemistry and biology. The specific structure of this compound suggests it may have unique interactions due to the presence of the morpholine ring and the phenoxyacetamide moiety.

Synthesis Analysis

The synthesis of related compounds, specifically 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, involves the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate . This method likely applies to the synthesis of this compound, with the appropriate substitutions for the diaryl groups to include a phenoxy moiety.

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various spectroscopic techniques, including mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and one-dimensional nuclear magnetic resonance (NMR) spectroscopy . These techniques would provide detailed information about the molecular structure of this compound, including the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of amide compounds can be inferred. Amides, such as those in the N-methylacetamide, exhibit characteristic IR peaks that are associated with their amide I, II, and III bands . These peaks are indicative of the amide bond's vibrational modes, which can be affected by protonation, hydration, and hydroxylation. Such reactions could potentially be applied to understand the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical properties of related compounds have been characterized by their melting points and elemental analysis . The chemical properties can be further understood through spectroscopic data, which provides insights into the electronic and structural aspects of the molecule. The IR spectrum of amides, as mentioned, is particularly informative, with the amide I, II, and III bands offering details on the backbone conformation and the fine components of the amide group . These properties are essential for predicting the behavior of the compound under different conditions and in various chemical environments.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide and its derivatives have been explored for their potential antimicrobial and antibacterial activities. For instance, studies have investigated its efficacy against a range of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Bacteroides fragilis, highlighting its broad-spectrum antibacterial capabilities (Zurenko et al., 1996).

Anticancer Research

Further research has evaluated the compound's role in anticancer studies, particularly focusing on its ability to inhibit key enzymes or pathways involved in cancer cell proliferation. For instance, derivatives have been studied for their inhibitory effects on thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis in cancer cells, offering insights into potential antitumor applications (Gangjee et al., 2009).

Pharmacokinetics and Drug Metabolism

The compound has also been a subject of pharmacokinetic studies, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies contribute to the development of new drugs by predicting their behavior in the human body and optimizing their efficacy and safety (Salphati et al., 2012).

properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14-11-15(21-18(20-14)22-7-9-24-10-8-22)12-19-17(23)13-25-16-5-3-2-4-6-16/h2-6,11H,7-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDFMAQAOATQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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